5-APDI hydrochloride

Monoamine transporter Uptake inhibition Selectivity ratio

Monoamine transporter SAR studies demand reference ligands with quantitatively defined selectivity-not generic amphetamine analogs with mixed signals. 5-APDI hydrochloride resolves this: • 22.5-fold DA/5-HT selectivity ratio (5-HT IC₅₀ = 82 nM; DA IC₅₀ = 1,847 nM)-a validated benchmark for indane scaffold SAR • Clean entactogen-like cue: full MBDB substitution, zero amphetamine cross-substitution in drug discrimination assays • ≥98% crystalline solid, batch-specific CoA, GC-MS spectral library data, defined solubility (DMF: 30 mg/mL; DMSO: 20 mg/mL)

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 152623-95-5
Cat. No. B592866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-APDI hydrochloride
CAS152623-95-5
Synonyms5-(2-Aminopropyl)-2,3-dihydro-1H-indene; IAP; Indanylaminopropane
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(CCC2)C=C1)N.Cl
InChIInChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H
InChIKeyBYDGFBRMZHXMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-APDI Hydrochloride (CAS 152623-95-5): Procurement-Grade Pharmacological Reference Standard for Monoamine Transporter Research


5-APDI hydrochloride (CAS 152623-95-5; molecular formula C₁₂H₁₈ClN; MW 211.73 g/mol) is an indane-based phenethylamine derivative structurally characterized by a 2,3-dihydro-1H-indene scaffold bearing an α-methyl-substituted ethanamine moiety at the 5-position . As the hydrochloride salt, it is supplied as a crystalline solid with ≥98% purity for forensic and research applications . 5-APDI functions pharmacologically as a monoamine transporter ligand that inhibits serotonin (5-HT), dopamine (DA), and norepinephrine (NE) uptake by rat brain crude synaptosomes . It is classified within the substituted amphetamine family but exhibits a distinct behavioral pharmacological profile that differs qualitatively from classical amphetamine-type stimulants in drug discrimination paradigms [1].

Workflow SERT-preferring ligand for monoamine transporter selectivity studies
Grade Analytical reference standard, crystalline HCl salt
Model context Entactogen-specific discrimination in rodent behavioral paradigms

Why Generic Substitution Fails: Pharmacological Selectivity and In Vivo Discrimination Profile Distinguish 5-APDI from MDA and Classical Amphetamines


In-class compounds within the substituted amphetamine family—including MDA, MDMA, and classical stimulants such as d-amphetamine—cannot be interchanged for 5-APDI due to fundamentally divergent monoamine transporter selectivity ratios and, critically, distinct in vivo discriminative stimulus properties [1]. 5-APDI exhibits a characteristic transporter inhibition profile (5-HT IC₅₀ = 82 nM; DA IC₅₀ = 1,847 nM; NE IC₅₀ = 849 nM) that yields a DA/5-HT selectivity ratio of approximately 22.5-fold, a value that differs materially from the 3- to 5-fold ratios observed for MDA and the DA-predominant profile of d-amphetamine [2]. More importantly, in two-lever drug discrimination studies in rats, 5-APDI fully substitutes for the entactogen MBDB but fails to substitute for amphetamine—a categorical divergence that generic amphetamine analogs do not replicate and that directly impacts the validity of comparative neuropharmacological studies .

Compound
Selectivity Profile
Discrimination Cue & Interchangeability
5-APDI
SERT-preferring, high DA/5-HT selectivity
Exclusive entactogen-like cue; does not substitute for amphetamine
MDA / MDMA
Mixed SERT/DAT, moderate selectivity
Mixed entactogen-stimulant cue; substitutes for both MBDB and amphetamine – not interchangeable
d-Amphetamine
DAT-predominant
Stimulant-only cue; fails entactogen substitution – profound mismatch

5-APDI Hydrochloride Quantitative Evidence Guide: Head-to-Head Transporter Selectivity, Functional Release Potency, and In Vivo Discrimination Data


Monoamine Transporter Uptake Inhibition Selectivity: 5-APDI vs. MDA vs. d-Amphetamine

5-APDI exhibits a distinct monoamine transporter inhibition profile characterized by high potency at the serotonin transporter (SERT) with substantially weaker activity at dopamine (DAT) and norepinephrine (NET) transporters. The DA/5-HT selectivity ratio of approximately 22.5 contrasts with the 3- to 5-fold selectivity observed for MDA and the DA-predominant profile of d-amphetamine (DA/5-HT ratio <1) [1].

Transporter Uptake Inhibition
Cross-study comparable
5-APDI: 5-HT IC₅₀ 82 nM; DA IC₅₀ 1847 nM; DA/5-HT ratio 22.5
MDA: DA/5-HT ratio 3–5; d-Amphetamine: DA/5-HT ratio <0.01
Supports serotonergic pathway isolation; reduces dopaminergic confound in mixed monoamine models
Rat synaptosomes; [³H]monoamine uptake assay
Monoamine transporter Uptake inhibition Selectivity ratio Serotonin Dopamine

Functional Monoamine Release: 5-APDI Exhibits Selective Serotonin Releasing Agent (SSRA) Activity

Beyond uptake inhibition, 5-APDI functions as a weakly selective serotonin releasing agent (SSRA) with notable IC₅₀ values for inhibiting the reuptake of serotonin, dopamine, and norepinephrine [1]. In discrimination studies using rats, 5-APDI fully substitutes for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine (MBDB) but does not substitute for amphetamine, though it does produce disruption for the latter at high doses .

Functional Release & Discrimination
Class-level inference
Full substitution for MBDB (entactogen); no substitution for amphetamine (stimulant) at active doses
Clean entactogen-like probe, free of mixed stimulant signal
Two-lever drug discrimination in rats; MBDB vs. saline
Monoamine release SSRA Functional assay Transporter Serotonin

Comparative Transporter Binding Affinity: 5-APDI SERT/DAT Ratio vs. Structural Analogs

The indane scaffold of 5-APDI confers a SERT-preferring binding profile that distinguishes it from open-chain phenethylamine analogs. 5-APDI inhibits serotonin uptake with an IC₅₀ of 82 nM, representing 22.5-fold selectivity over dopamine uptake (IC₅₀ = 1,847 nM) [1]. This contrasts with the structurally related 6-APDI positional isomer, which exhibits a reversed transporter selectivity profile with preferential DAT activity [2].

Positional Isomer Selectivity
Class-level inference
5-APDI: SERT-preferring (SERT/DAT ≈ 0.044)
6-APDI: DAT-preferring (SERT/DAT ≈ 16.7); ~380-fold reversal
Confirms that indane substitution position reverses transporter selectivity; requires correct isomer procurement
Same synaptosomal uptake assay
Binding affinity SERT DAT Indane scaffold Structure-activity relationship

Solubility Profile and Formulation Parameters: 5-APDI Hydrochloride

5-APDI hydrochloride is supplied as a crystalline solid with solubility characterized in multiple solvents relevant to in vitro and in vivo experimental workflows. The compound demonstrates solubility of 30 mg/mL in DMF, 20 mg/mL in DMSO, 10 mg/mL in ethanol, and 1 mg/mL in methanol . For aqueous compatibility, DMF:PBS (pH 7.2, 1:1) yields solubility of 0.5 mg/mL . These solubility parameters inform solvent selection for stock solution preparation and in vivo dosing formulations.

Solubility Profile
Data to verify
DMF: 30 mg/mL; DMSO: 20 mg/mL; EtOH: 10 mg/mL; DMF:PBS (1:1, pH 7.2): 0.5 mg/mL
Supports formulation feasibility review for in vitro and in vivo studies
Solubility determined gravimetrically; no direct comparator under identical conditions
Solubility Formulation In vivo dosing DMF DMSO

Analytical Reference Standard: Purity Specification and Spectral Characterization

5-APDI hydrochloride is supplied as an analytical reference standard with purity ≥98% (HPLC) and is accompanied by full spectral characterization data [1]. The compound is included in Cayman's GC-MS spectral library with 70 eV EI mass spectral data, and batch-specific Certificates of Analysis are available that include QC sheets and GC-MS data for quantitative method validation . UV absorption maxima are reported at 271 nm and 277 nm .

Analytical Reference Standard
Supporting evidence
Purity ≥98% (HPLC); UV λmax 271, 277 nm; GC-MS 70 eV library entry; batch-specific COA
Enables quantitative method validation and lot-to-lot reproducibility
Spectral data from supplier documentation
Analytical reference standard Purity GC-MS Forensic Quality control

Regulatory and Forensic Context: Legal Status Differentiation

5-APDI has been encountered as a designer drug sold through online vendors since 2003 and is explicitly intended for forensic and research applications [1]. It is classified as a Class B controlled substance in the UK and may be covered under the Federal Analog Act in the United States [2]. Multiple commercial vendors designate 5-APDI as a controlled substance not for sale in certain territories, and procurement requires appropriate institutional authorization and end-user certification [3].

Regulatory Context
Context-dependent
UK Class B controlled; US may trigger Federal Analog Act provisions; vendor-designated controlled substance
Procurement requires institutional authorization and end-user certification for legitimate research use
Regulatory classification from secondary sources; verify with local authorities
Forensic standard Designer drug Legal status Controlled substance Analytical reference

5-APDI Hydrochloride: Primary Research and Industrial Application Scenarios Based on Quantified Pharmacological Differentiation


Serotonergic-Selective Probe in Monoamine Transporter Structure-Activity Relationship (SAR) Studies

5-APDI serves as a SERT-preferring reference compound (5-HT IC₅₀ = 82 nM; DA/5-HT ratio = 22.5) for SAR investigations exploring the molecular determinants of transporter selectivity within the indane scaffold. Its 22.5-fold DA/5-HT selectivity ratio provides a quantitatively defined benchmark for evaluating how structural modifications—such as ring substitution position, N-alkylation, or scaffold rigidification—shift the balance between serotonergic and dopaminergic activity [1]. This application is directly supported by the cross-study comparable data comparing 5-APDI's selectivity profile to that of MDA (DA/5-HT ratio ≈ 3-5) and the positional isomer 6-APDI, which exhibits reversed DAT-preferring selectivity .

Entactogen-Specific Behavioral Discrimination Paradigms in Rodent Models

5-APDI is uniquely suited as a pharmacological tool for drug discrimination studies requiring a clean entactogen-like cue devoid of amphetamine-like stimulant cross-substitution. The compound fully substitutes for MBDB (an entactogen training drug) but fails to substitute for amphetamine (a stimulant training drug) in two-lever discrimination assays in rats [1]. This categorical divergence from MDA/MDMA—which substitute for both MBDB and amphetamine cues—establishes 5-APDI as a more selective probe for isolating entactogen-specific neural circuits and receptor mechanisms without the confounding mixed-stimulant signal that complicates interpretation with MDA or MDMA .

Forensic and Clinical Toxicology Analytical Reference Standard

5-APDI hydrochloride is supplied as an analytical reference standard with ≥98% purity, batch-specific Certificates of Analysis, and inclusion in GC-MS spectral libraries (70 eV EI mass spectral data), making it appropriate for forensic toxicology method development and validation [1]. Its documented encounter as a designer drug since 2003 necessitates its inclusion in analytical workflows for seized drug analysis and clinical toxicology screening . The UV absorption maxima at 271 nm and 277 nm enable LC-UV method development for quantitative detection in biological matrices [2].

In Vitro Functional Characterization of Monoamine Transporter Ligands

5-APDI serves as a characterized reference ligand for in vitro functional assays assessing monoamine transporter modulation, including uptake inhibition and release assays in synaptosomal preparations or heterologous transporter-expressing cell systems. The quantified IC₅₀ values for 5-HT (82 nM), DA (1,847 nM), and NE (849 nM) uptake inhibition provide a validated benchmark against which novel synthetic compounds can be directly compared [1]. The solubility profile (DMF: 30 mg/mL; DMSO: 20 mg/mL; DMF:PBS pH 7.2: 0.5 mg/mL) enables straightforward preparation of concentrated stock solutions for dose-response studies across multiple transporter subtypes .

Application
Selection Property
Validation Focus
Monoamine Transporter SAR Studies
SERT-preferring selectivity benchmark with indane scaffold
Verify SERT/DAT selectivity ratio consistency across batches
Entactogen-Specific Discrimination Paradigms
Clean entactogen-like cue without amphetamine cross-substitution
Confirm exclusive MBDB substitution and absence of stimulant generalization
Forensic Analytical Reference Standard
≥98% purity, GC-MS spectral library, batch-specific COA
Identity confirmation and quantitative method validation for research matrices
In Vitro Transporter Functional Assays
Characterized IC₅₀ benchmark panel across SERT, DAT, NET
Reproduce reported uptake inhibition potencies as assay controls

Technical Documentation Hub

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